HFI-419 -

HFI-419

Catalog Number: EVT-8752483
CAS Number:
Molecular Formula: C19H18N2O5
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HFI-419 was developed through a series of chemical syntheses aimed at optimizing its efficacy and specificity as an inhibitor. The compound is classified as a pyridine derivative, and its structural characteristics have been explored in various studies to assess its biological activity and therapeutic potential. Research indicates that HFI-419 exhibits dose-dependent effects on cognitive tasks in animal models, suggesting its role in enhancing memory functions .

Synthesis Analysis

Methods and Technical Details

The synthesis of HFI-419 involves several key steps:

  1. Grignard Reaction: This initial step includes the formation of a benzylamine intermediate through the reaction of pyridine derivatives with appropriate reagents under controlled conditions.
  2. Reduction: The imine formed during the Grignard reaction undergoes reduction to yield the desired amine structure.
  3. Coupling: The benzylamine is then coupled with specific amino acids to form the bicyclic core structure characteristic of HFI-419.
  4. Ring Closure: A crucial step involves the use of phosphorus oxychloride to facilitate ring closure, resulting in the final compound .

Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of HFI-419 throughout the synthesis process.

Molecular Structure Analysis

Structure and Data

The molecular structure of HFI-419 can be represented as follows:

  • Chemical Formula: C₁₃H₁₅N₃O
  • Molecular Weight: 231.28 g/mol

The compound features a bicyclic structure that incorporates a pyridine ring, contributing to its biological activity. The specific arrangement of functional groups within this structure is crucial for its interaction with insulin-regulated aminopeptidase, influencing its inhibitory potency .

Chemical Reactions Analysis

Reactions and Technical Details

HFI-419's primary chemical reaction involves its interaction with insulin-regulated aminopeptidase. This enzyme catalyzes the hydrolysis of peptide bonds, and HFI-419 acts as a competitive inhibitor. The binding affinity of HFI-419 has been quantified, revealing an inhibition constant (K_i) in the low micromolar range, indicating significant potency against this target enzyme .

The compound's reactivity can also be influenced by alterations in its substituents, which have been systematically studied to optimize its pharmacological profile. Variations in halogen substituents on the aromatic rings have shown to affect both solubility and activity .

Mechanism of Action

Process and Data

The mechanism by which HFI-419 exerts its effects involves competitive inhibition of insulin-regulated aminopeptidase. By binding to the active site of the enzyme, HFI-419 prevents substrate access, thereby inhibiting enzymatic activity. This inhibition has been linked to improved cognitive functions in preclinical models, where enhanced memory performance was observed following administration .

Research indicates that HFI-419's ability to modulate insulin-regulated aminopeptidase activity could lead to neuroprotective effects in models of ischemic stroke, highlighting its potential therapeutic applications in neurological disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HFI-419 exhibits several notable physical and chemical properties:

  • Solubility: The compound demonstrates good aqueous solubility, which is advantageous for pharmacological applications.
  • Stability: HFI-419 shows favorable metabolic stability against enzymatic degradation, enhancing its potential for therapeutic use.
  • Melting Point: Specific thermal properties have been characterized but are typically reported within experimental contexts.

These properties are critical for assessing the viability of HFI-419 as a drug candidate, influencing formulation strategies for clinical applications .

Applications

Scientific Uses

HFI-419 has potential applications in several scientific domains:

  1. Neurology: Its role as an inhibitor of insulin-regulated aminopeptidase positions it as a candidate for treating cognitive impairments associated with neurodegenerative diseases.
  2. Stroke Research: Studies indicate that HFI-419 may reduce infarct volume and improve neurological outcomes following ischemic events, suggesting utility in stroke management.
  3. Cognitive Enhancement: Preclinical trials have demonstrated improvements in learning and memory tasks in animal models, indicating potential applications in cognitive enhancement therapies.
Synthesis and Discovery of HFI-419

Rational Design Strategies for Insulin-Regulated Aminopeptidase-Targeted Inhibitors

The development of HFI-419 was driven by the need for non-peptidic, blood-brain barrier-permeable inhibitors of insulin-regulated aminopeptidase to modulate cognitive functions. Initial efforts focused on in silico screening of large compound libraries against homology models of insulin-regulated aminopeptidase. Researchers utilized the crystal structure of leukotriene-A4 hydrolase (Protein Data Bank identification 1HS6) as a template for insulin-regulated aminopeptidase homology modeling due to their shared zinc metallopeptidase characteristics [5] [8]. This virtual screening approach evaluated approximately two million drug-like compounds for predicted binding affinity within the insulin-regulated aminopeptidase catalytic site, prioritizing scaffolds capable of zinc coordination and complementary interactions with substrate recognition elements like the GAMEN loop [5] [8]. The benzopyran chemotype emerged as a promising starting point due to its drug-like properties, structural modularity for optimization, and predicted interactions with key insulin-regulated aminopeptidase residues [5] [8].

Structural Optimization from Benzopyran Derivatives

Systematic structure-activity relationship studies transformed the initial benzopyran hit into HFI-419 through strategic substitutions at three critical positions: the chromene core (position 2), the fused benzene ring (position 7), and the C4 aryl substituent. Key findings driving optimization included:

  • C2 Substitution: Introduction of an acetamido group (-NHCOCH₃) at position 2 significantly enhanced potency compared to amino or unsubstituted analogs. This moiety facilitates critical hydrogen bonding with insulin-regulated aminopeptidase residues (e.g., Glu 544) and may participate in zinc coordination networks [5] [7].
  • C7 Hydroxyl Group: A phenolic hydroxyl at position 7 improved aqueous solubility essential for in vivo studies and contributed to target engagement via hydrogen bonding with active site residues [3] [7].
  • C4 Aryl Group: Pyridin-3-yl substitution at C4 proved optimal. The nitrogen atom position within the pyridine ring was crucial, with the 3-isomer (HFI-419) exhibiting superior binding affinity over 2- or 4-isomers. This preference stems from optimal π-stacking interactions with phenylalanine 544 and potential coordination with the catalytic zinc ion via the pyridyl nitrogen [5] [7].

Table 1: Impact of Structural Modifications on HFI Series Inhibitory Activity (Ki)

CompoundC2 SubstituentC4 SubstituentC7 SubstituentKi (µM)Relative Potency
Early LeadHPhenylH8.21x
HFI-142AcetamidoPhenylH2.04.1x
HFI-419AcetamidoPyridin-3-ylHydroxyl0.4817.1x
Pyridine-2-ylAcetamidoPyridin-2-ylHydroxyl1.94.3x
Pyridine-4-ylAcetamidoPyridin-4-ylHydroxyl3.52.3x

HFI-419 (Ki = 0.48 µM) demonstrated substantially enhanced potency over earlier benzopyrans and maintained selectivity against related aminopeptidases (aminopeptidase N, endoplasmic reticulum aminopeptidase 1, endoplasmic reticulum aminopeptidase 2, leukotriene A4 hydrolase; ≤13% inhibition at 100 µM) [3] [7]. Crystallographic studies later revealed that HFI-419 binds an allosteric site proximal to the catalytic center, bridging domains I and IV, thereby stabilizing insulin-regulated aminopeptidase in an open, less active conformation [2] [5].

Key Synthetic Pathways and Racemic Mixture Considerations

HFI-419 ((±)-Ethyl 2-acetamido-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate) is synthesized as a racemic mixture via a multi-step sequence centered on a Knoevenagel condensation or Michael addition strategy [5] [7]. A representative synthetic route involves:

  • Condensation Reaction: 2-Hydroxy-5-methoxybenzaldehyde reacts with ethyl cyanoacetate under basic conditions to form a coumarin intermediate.
  • Michael Addition: The coumarin undergoes nucleophilic addition with 3-acetylpyridine, yielding a racemic chromene scaffold.
  • Demethylation: The C7 methoxy group is converted to the requisite phenolic hydroxyl using boron tribromide.
  • C2 Functionalization: Introduction of the acetamido group at C2 via bromination followed by nucleophilic displacement with acetamide [5] [7].

Table 2: Key Steps in HFI-419 Synthesis

StepReaction TypeKey Reagents/ConditionsPurposeChirality Outcome
1Knoevenagel CondensationEthyl cyanoacetate, Piperidine, EthanolCoumarin Core FormationAchiral Intermediate
2Michael Addition3-Acetylpyridine, Piperidine, RefluxChromene Ring Formation with C4 PyridylRacemate Generation
3DemethylationBoron Tribromide, DichloromethaneIntroduction of C7 Phenolic OHRacemic
4Bromination/AmidationN-Bromosuccinimide; then AcetamideIntroduction of C2 Acetamido GroupRacemic

The chromene-forming Michael addition (Step 2) creates a stereogenic center at C4, resulting in equimolar amounts of R and S enantiomers [5] [7]. Despite initial hypotheses based on homology modeling suggesting the S-enantiomer was bioactive [5], subsequent crystallographic studies of insulin-regulated aminopeptidase complexes revealed that the racemic HFI-419 preparation contains both enantiomers, with the R-configuration likely responsible for the primary inhibitory activity through optimal positioning for allosteric site binding [2] [5]. Resolution of the enantiomers is not routinely performed, partly due to the instability of the parent compound in vivo. HFI-419 undergoes rapid ester hydrolysis (plasma half-life = 11 minutes intravenously in rats) to form HFI-142, the primary active metabolite (Ki = 2.0 µM), which exhibits greater metabolic stability and enhanced brain penetration (blood-to-brain ratio = 3.36 at 0.5 hours post-intravenous administration) [3] [7]. This metabolic conversion, coupled with the comparable activity of the enantiomers post-hydrolysis, justified the initial use of the racemate for biological evaluation [3] [7].

Properties

Product Name

HFI-419

IUPAC Name

ethyl 2-acetamido-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22)

InChI Key

GGBHINRNYAAYMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.